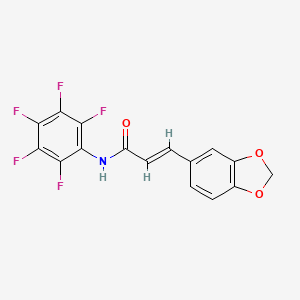
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as BDPF, this compound is a fluorescent probe that has a high quantum yield and excellent photostability, making it an ideal tool for imaging and detection in biological systems. In
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide involves its ability to bind to specific biomolecules and emit fluorescence upon excitation. BDPF has been shown to interact with proteins, nucleic acids, and other biomolecules, allowing for the visualization and quantification of these molecules in biological systems. Its unique properties make it an attractive alternative to other fluorescent probes that may have limitations in terms of photostability or sensitivity.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide has been shown to have minimal biochemical and physiological effects in biological systems. It has been used in a variety of cell lines and animal models without any significant toxicity or adverse effects. However, as with any chemical compound, caution should be taken when handling and using BDPF in laboratory settings.
実験室実験の利点と制限
One of the primary advantages of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide is its high photostability and quantum yield, making it an ideal tool for fluorescence microscopy and other imaging techniques. It also has a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme activity, and cell signaling pathways. However, one limitation of BDPF is its relatively large size, which may limit its ability to penetrate certain biological structures. Additionally, its high quantum yield may lead to photobleaching over extended periods of time, requiring the use of specialized imaging techniques to mitigate this effect.
将来の方向性
There are many potential future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide in scientific research. One area of interest is the development of new imaging techniques that can take advantage of its unique properties. Additionally, there is potential for the use of BDPF in the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pentafluorobenzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with acryloyl chloride to produce the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for imaging and detection in biological systems. BDPF has been shown to have a high quantum yield and excellent photostability, making it an ideal tool for fluorescence microscopy and other imaging techniques. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO3/c17-11-12(18)14(20)16(15(21)13(11)19)22-10(23)4-2-7-1-3-8-9(5-7)25-6-24-8/h1-5H,6H2,(H,22,23)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJJHGVPMPCGMC-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)
![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)
![ethyl 3-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5222417.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5222431.png)
![5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5222438.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)
![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)